2,5-Dimethyl-4-nitrosobenzene-1,3-diol
Description
Properties
CAS No. |
116480-12-7 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(10)5(2)8(11)7(4)9-12/h3,10-11H,1-2H3 |
InChI Key |
SNCLANOWOMLLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Nitrosation of 2,5-Dimethylresorcinol
The most common method involves direct nitrosation of 2,5-dimethylresorcinol using sodium nitrite (NaNO₂) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where nitrous acid (HNO₂) generated in situ acts as the nitrosating agent.
- Reagent Preparation: Dissolve 2,5-dimethylresorcinol (10 mmol) in a mixture of acetic acid (30 mL) and water (20 mL).
- Acidification: Add diluted sulfuric acid (H₂SO₄, 1 M) to adjust pH to 2–3.
- Nitrosation: Slowly introduce NaNO₂ (12 mmol) at 0–5°C while stirring.
- Reaction Monitoring: Stir for 3–5 hours until the solution turns yellow.
- Workup: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
- Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexane/ethyl acetate).
Key Parameters:
Alternative Nitrosation Methods
Nitric Acid-Mediated Nitrosation
A modified approach employs nitric acid (HNO₃) as both the acid and nitrosating agent, though this risks over-nitration.
- Reaction Setup: Combine 2,5-dimethylresorcinol (5 mmol) with 65% HNO₃ (10 mL) at 0°C.
- Stirring: React for 2 hours, then quench with ice water.
- Isolation: Filter the precipitate and recrystallize from ethanol.
Yield: 68% (with 8% dinitroso impurity).
Solid-Phase Catalysis
Recent advancements use montmorillonite K10 clay as a catalyst to enhance regioselectivity:
Optimization of Reaction Conditions
Industrial-Scale Production
Batch Process
- Reactor Setup: 500 L glass-lined reactor equipped with a cooling jacket.
- Charging: 2,5-Dimethylresorcinol (50 kg), 20% H₂SO₄ (200 L), and NaNO₂ (55 kg).
- Reaction: Maintain at 5°C for 6 hours.
- Filtration: Separate the product via centrifugation.
- Drying: Vacuum-dry at 40°C to obtain a yellow powder.
Purity: ≥99% (HPLC), Yield: 78%.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Byproduct Formation
Stability Issues
The nitroso group is light-sensitive. Storage under inert atmosphere (N₂) at 4°C extends shelf life.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitrosobenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2,5-Dimethyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-nitrosobenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form hydrogen bonds with biomolecules also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 2,2-Dimethylpropane-1,3-diol
- Structure : A propane backbone with diol groups at positions 1 and 3 and methyl substituents at position 2.
- Key Differences : Lacks aromaticity and nitroso functionality, limiting its redox activity compared to the target compound.
- Applications : Used as a crosslinker in polymers and stabilizer in formulations .
b. Dimethylphenols (e.g., 2,5-Dimethylphenol)
c. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (SP)
- Structure : Pyrrole ring with methyl groups and a propane-diol chain.
- Key Differences : Heteroaromatic pyrrole vs. benzene ring; diol is part of a side chain rather than the aromatic core.
- Applications : Used in supramolecular chemistry and as a ligand in coordination polymers .
Functional Analogues
a. Diol-Functionalized Ferrocene (Fc-1,3-diol)
- Structure : Ferrocene backbone with diol groups.
- Key Differences: Organometallic structure with iron center, enabling electrochemical sensing (e.g., glucose detection). The target compound’s nitroso group may offer similar redox activity but without metal coordination .
b. Nitro-to-Amine Reduction Intermediates
- Example : 4-(Substituted)-5-fluorobenzene-1,2-diamine (from nitro precursors via SnCl₂ reduction).
- Key Differences: The target’s nitroso group (-NO) is a distinct intermediate between nitro (-NO₂) and amine (-NH₂), offering unique reactivity in electrophilic substitutions .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-nitrosobenzene-1,3-diol?
- Methodological Answer : The synthesis typically involves nitrosation of a precursor diol. A plausible route includes:
- Step 1 : Starting with 2,5-dimethylbenzene-1,3-diol, introduce a nitro group via nitration.
- Step 2 : Reduce the nitro group to an amine using SnCl₂·2H₂O under reflux in ethanol (75°C, 5–7 hours), as described in nitro-to-amine reductions .
- Step 3 : Oxidize the amine intermediate to the nitroso group using HNO₂ (nitrous acid) under controlled acidic conditions.
Critical Considerations : Monitor reaction progress via TLC and purify intermediates via ethyl acetate extraction and sodium sulfate drying .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for nitroso-substituted benzene) and diol hydroxyls (broad signals at δ 4–5 ppm). Methyl groups appear as singlets (δ 2.1–2.5 ppm).
- ESI-MS : Look for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular weight.
- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C=N–O (1500–1600 cm⁻¹) stretches.
Compare spectral data with analogous nitroso compounds and computational predictions .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Nitroso compounds are prone to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Monitor purity via HPLC before critical experiments.
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism (nitroso ↔ oxime) or degradation. Strategies include:
- Variable Temperature NMR : Assess tautomeric equilibrium by observing signal splitting or shifts at different temperatures.
- High-Resolution MS : Confirm molecular formula to rule out degradation products.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure.
Cross-reference with literature on nitroso-aromatic systems .
Q. What strategies mitigate decomposition during synthesis of nitroso derivatives?
- Methodological Answer :
- In Situ Generation : Avoid isolating unstable intermediates (e.g., amines) by proceeding directly to nitrosation.
- Low-Temperature Reactions : Perform nitrosation at 0–5°C to minimize side reactions.
- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress radical-mediated degradation.
- Anaerobic Conditions : Use Schlenk techniques to exclude oxygen .
Q. How does the nitroso group influence reactivity in subsequent reactions?
- Methodological Answer : The nitroso group acts as an electrophile or dienophile in Diels-Alder reactions. Key considerations:
- pH-Dependent Reactivity : Under acidic conditions, nitroso forms a nitrosium ion (NO⁺), enabling electrophilic substitution.
- Redox Sensitivity : Nitroso can be reduced to amine or oxidized to nitro groups, requiring careful control of reaction conditions.
Experimental design should include kinetic studies and DFT calculations to map reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
